REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][CH3:3].N1C=CC=CC=1.C[CH:12]([CH2:16][CH2:17][CH2:18][C:19](Cl)=O)[C:13](Cl)=[O:14].Cl.[O:23]1CCC[CH2:24]1>[Cl-].[Na+].O>[CH2:1]([NH:4][CH2:19][CH2:18][CH2:17][CH2:16][CH2:12][C:13]([O:23][CH3:24])=[O:14])[CH2:2][CH3:3] |f:5.6.7|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)CCCC(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with a saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue is dissolved in tetrahydrofuran (30 ml)
|
Type
|
ADDITION
|
Details
|
is added sodium borohydride (1.93 g) at room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 65° C.
|
Type
|
ADDITION
|
Details
|
is added dropwise acetic acid (2.92 ml) over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at the same temperature for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
To reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer is washed with a mixed solution of a saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated brine, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue is dissolved in methanol (5 ml)
|
Type
|
ADDITION
|
Details
|
is added a 4N-hydrochloric acid in dioxane (7.5 mL)
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture is added a saturated aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
a saturated brine, and the mixture is extracted six times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the collected organic layer is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NCCCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 914 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |